Endothelial Cell Migration and Proliferation: Human Parstatin Exhibits ~7-Fold Greater Potency than Mouse Ortholog
In standardized in vitro assays measuring attenuation of endothelial cell migration and proliferation, human parstatin demonstrates an IC50 of approximately 3 μM . The mouse ortholog, which shares 78% sequence identity in the critical N-terminal hydrophobic domain, requires an IC50 of approximately 20 μM to achieve comparable inhibition . This difference corresponds to an approximately 6.7-fold potency advantage for the human peptide.
| Evidence Dimension | Inhibition of endothelial cell migration and proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 ~ 3 μM |
| Comparator Or Baseline | Mouse parstatin: IC50 ~ 20 μM |
| Quantified Difference | ~6.7-fold lower IC50 for human parstatin |
| Conditions | In vitro endothelial cell culture assays (standard migration/proliferation protocols) |
Why This Matters
The 7-fold potency differential directly impacts the required working concentration and dose-response sensitivity in angiogenesis studies, favoring procurement of human parstatin for experiments involving human cell lines or cross-species extrapolation.
